5-(二丁基氨基)萘-1-磺酰氯

描述

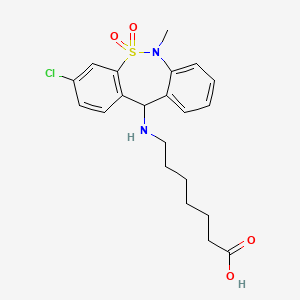

Synthesis Analysis

The synthesis of derivatives related to 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride involves the reaction with dimethylamino variants in specific conditions, such as reacting with 5-(dimethylamino)naphthalene-1-sulfonyl chloride in dry pyridine at low temperatures to yield fluorescent derivatives used in biochemical studies (Skorka et al., 1981). This method emphasizes the compound's capacity for selective binding and its potential as a fluorescent marker.

Molecular Structure Analysis

The structural analysis of similar compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, through methods like X-ray diffraction and DFT studies, provides insights into the molecular geometry and electronic properties, including NBO and HOMO-LUMO analysis (Sarojini et al., 2012). These analyses are crucial for understanding the interaction capabilities and stability of the naphthalene sulfonyl derivatives.

Chemical Reactions and Properties

Studies on the solvolysis of derivatives, such as 5-dimethylamino-naphthalene-1-sulfonyl chloride, reveal reaction pathways and kinetics that support an SN2 reaction mechanism, indicating the reactivity and potential for substitution reactions that this class of compounds can undergo (Koh & Kang, 2014).

Physical Properties Analysis

The physical properties, such as solubility and fluorescence characteristics of derivatives like 3'-O-dansyladenosine, derived from reactions with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, highlight the utility of these compounds in biochemical assays. These properties are influenced by the polarity of the solvent and the specific binding to target molecules, demonstrating the compound's utility in probing and imaging applications (Skorka et al., 1981).

Chemical Properties Analysis

The chemical behavior under solvolytic conditions and the synthesis of fluorescent substrate analogues for specific enzymes underscore the versatility and reactivity of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride derivatives. Such studies facilitate the development of probes for enzymatic activity and contribute to our understanding of enzyme-substrate interactions (Skorka et al., 1981).

科学研究应用

抗高血糖活性:合成的萘磺酰-噻唑烷二酮类化合物(与 5-(二丁基氨基)萘-1-磺酰氯相关)在糖尿病小鼠模型中显示出抗高血糖活性,表明具有潜在的治疗应用 (Zask 等人,1990).

化学反应研究:已经对类似化合物(如 5-二甲基氨基萘-1-磺酰氯)的反应进行了研究,揭示了它们的化学行为和在各种反应中的潜在应用 (Boyle, 1966).

溶剂分解速率常数:对 5-二甲基氨基萘-1-磺酰氯等化合物在各种溶剂中的溶剂分解速率常数的研究提供了对其化学性质和在合成化学中的潜在应用的更深入理解 (Koh & Kang, 2014).

用于分析方法的荧光衍生物:使用 5-(二甲基氨基)萘-1-磺酰氯等化合物开发的荧光衍生物,能够进行灵敏和选择性的分析方法,用于分析药物,展示了它们在分析化学中的效用 (Ozcelik 等人,2019).

蛋白质运动研究:利用衍生自 5-二甲基氨基-1-萘磺酰氯等化合物的荧光染料,研究人员已经研究了膜片段中蛋白质的运动,这有助于我们了解生物系统中蛋白质的动力学 (Wahl 等人,1971).

肌动蛋白的构象变化:使用 5-(二甲基氨基)萘-1-磺酰氯衍生物的研究对于检测肌动蛋白的构象变化至关重要,肌动蛋白是细胞功能中的重要蛋白质 (Miki, 1991).

未来方向

属性

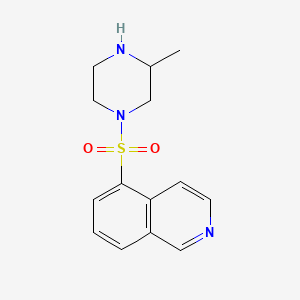

IUPAC Name |

5-(dibutylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZHBGYIKYGXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195658 | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride | |

CAS RN |

43040-76-2 | |

| Record name | Bansyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bansyl Chloride [N-Protecting Agent for Peptide Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

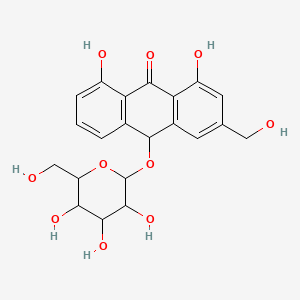

![3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid](/img/structure/B1217416.png)